molecular formula C11H14Cl2N2S B1469548 {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1401425-34-0

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Cat. No.: B1469548
CAS No.: 1401425-34-0
M. Wt: 277.2 g/mol
InChI Key: WRMQSCRDSDBBFJ-UHFFFAOYSA-N
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Description

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride is a high-purity chemical intermediate primarily utilized in academic and industrial research for the synthesis and exploration of novel bioactive molecules. This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and prevalence in pharmaceutical agents . The amine functional group, presented as a dihydrochloride salt for enhanced stability and solubility, serves as a versatile handle for further synthetic elaboration, allowing researchers to construct more complex molecular architectures for structure-activity relationship (SAR) studies. With a molecular formula of C11H14Cl2N2S and a molecular weight of 277.21 g/mol , this building block is of significant value in drug discovery campaigns, particularly in the development of compounds targeting multidrug resistance in cancer, such as P-glycoprotein (P-gp) modulators . As evidenced in scientific literature, structurally analogous amino-thiazole derivatives have been instrumental in probing stringent binding requirements within complex substrate-binding sites of efflux transporters, leading to the transformation of ATPase stimulators into potent inhibitors . The product is accompanied by full analytical characterization data to ensure reproducibility in your research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMQSCRDSDBBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride (CAS Number: 89152-86-3) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key findings from various studies.

  • IUPAC Name : [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine dihydrochloride
  • Molecular Formula : C11H14Cl2N2S
  • Molecular Weight : 273.21 g/mol
  • Purity : ≥95%
  • Storage Conditions : 2–8 °C

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its potential in several areas:

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. A study indicated that thiazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways critical to microbial survival.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)

The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM) Reference
MCF-720
A54925

The structure-activity relationship (SAR) analysis suggests that the presence of the methyl group on the phenyl ring enhances cytotoxicity.

Anti-inflammatory Activity

Thiazole compounds have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    • Researchers evaluated the antimicrobial effects of various thiazole derivatives, including the compound , against common pathogens. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.
  • Antitumor Mechanisms
    • A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding is crucial for developing targeted cancer therapies.
  • Inflammation Model
    • In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, highlighting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a family of thiazole-based amines. Key structural analogs include:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key References
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride 2-(4-methylphenyl), 5-(methylamine) C₁₁H₁₄Cl₂N₂S 277.21 921101-72-6
4-Amino-2-methyl-5-phenylthiazole Hydrochloride 2-methyl, 5-phenyl, 4-amino C₁₀H₁₁ClN₂S 226.72 1461714-51-1
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride 5-(propylamine) C₇H₁₂ClN₂S 200.70 325491-86-9
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride 2,5-dimethyl, 4-(ethylamine) C₇H₁₄Cl₂N₂S 235.15 1279219-48-5
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole 4-fluorophenyl, pyrazole hybrid C₁₈H₁₃F₂N₃S 341.38 Not provided

Key Observations :

  • Substituent Position : The position of the methylphenyl group (e.g., 2- vs. 4-position on the thiazole) significantly impacts molecular planarity and crystallinity. For example, analogs with 4-substituted aryl groups (e.g., ) exhibit triclinic symmetry (P 1), whereas the target compound’s 2-substituted group may alter packing efficiency .
  • Side Chain Length : Shorter amine side chains (e.g., methylamine in the target compound vs. propylamine in ) reduce molecular weight and may enhance solubility in polar solvents .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form of the target compound improves water solubility compared to non-salt analogs (e.g., neutral thiazoles in ).
  • Crystallinity : Compounds like those in crystallize in triclinic systems with two independent molecules per asymmetric unit, suggesting similar intermolecular interactions (e.g., π-π stacking) despite differing substituents .

Commercial Availability and Stability

  • Availability : The target compound is actively supplied (e.g., Combi-Blocks, SHANGHAI ACMEC), while analogs like {2-[3-(4-methoxyphenyl)-oxadiazol-5-yl]ethyl}amine hydrochloride () are discontinued, limiting their accessibility .
  • Stability: Dihydrochloride salts generally exhibit better thermal stability than free bases, as noted for structurally similar amines in .

Preparation Methods

Preparation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Key Intermediate)

A crucial precursor to the target compound is 4-methyl-2-phenyl-1,3-thiazol-5-amine. The synthesis involves the transformation of N-(1-cyanoethyl)benzamide using Lawesson’s reagent in toluene under heat:

  • Reagents and Conditions :
    • N-(1-cyanoethyl)benzamide (2.87 mmol)
    • Lawesson’s reagent (3.16 mmol)
    • Toluene solvent (2 mL)
    • Sealed reaction vessel at 100 °C for 48 hours
  • Workup : After cooling, the reaction mixture is concentrated and purified by silica gel column chromatography using 10-25% ethyl acetate in hexanes.
  • Yield : 27.1%
  • Characterization : MS (APCI) m/z = 191.0 (M+H).

This method is drawn from patent WO2014/78378 and represents a reliable approach to obtaining the thiazol-5-amine core.

Conversion to {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine

The next step involves functionalization at the 5-position to introduce the methylamine moiety and conversion to the dihydrochloride salt. While specific direct syntheses of the dihydrochloride salt are less commonly detailed, the general approach involves:

  • Aminomethylation : Introduction of the methylamine group by reaction of the thiazol-5-amine intermediate with appropriate aminomethylating agents.
  • Salt Formation : Treatment of the free amine with hydrochloric acid or HCl gas to form the dihydrochloride salt, enhancing stability and solubility.

Alternative Synthetic Strategies Involving Thiazole Derivatives

Research literature provides additional synthetic insights into related thiazole derivatives with 4-methylphenyl substituents:

  • Bis(thiadiazolyl) and Thiazolidinone Derivatives : Syntheses involve refluxing mixtures of aldehydes and thiazole precursors in acetic acid or DMF with catalysts like ZnCl2, followed by purification steps involving crystallization.
  • These methods highlight the versatility of thiazole ring functionalization and the conditions suitable for maintaining substituent integrity.

Process Optimization and Solid Form Preparation

Patent literature describes advanced processes for preparing crystalline forms and solid dispersions of related 1,3-thiazol-5-ylmethyl compounds, which could be adapted for the dihydrochloride salt:

  • Use of Acidic Conditions : Inorganic or organic acids are employed to form stable salts.
  • Amino-Protecting Groups : Optional use of protecting groups during synthesis to prevent side reactions.
  • Solid Dispersion Techniques : Incorporation with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to enhance bioavailability and stability.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Preparation of thiazol-5-amine N-(1-cyanoethyl)benzamide + Lawesson’s reagent in toluene, 100 °C, 48 h 27.1 Purified by silica chromatography; key intermediate
Aminomethylation Aminomethylating agent (e.g., formaldehyde + amine source) Not specified Followed by salt formation
Salt formation Treatment with HCl or HCl gas Quantitative Forms dihydrochloride salt for stability
Solid dispersion (optional) Combination with MCC or HPMC N/A Enhances pharmaceutical properties

Research Findings and Practical Considerations

  • The relatively low yield (27.1%) in the initial amine synthesis step suggests opportunities for optimization, such as varying reaction time, temperature, or reagent ratios.
  • The use of Lawesson’s reagent is critical for thionation steps leading to thiazole ring formation.
  • Formation of the dihydrochloride salt improves compound handling and potential pharmaceutical formulation.
  • Solid dispersion techniques reported for related compounds can be applied to improve solubility and bioavailability of the dihydrochloride salt.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach:

Synthesize the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Adjust solvent polarity (e.g., dioxane or ethanol) to control reaction kinetics .

Introduce the amine group via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation under acidic conditions. Monitor pH and temperature to prevent decomposition .

  • Key Parameters : Reaction yields depend on stoichiometry of chloroacetyl chloride and triethylamine, with recrystallization from ethanol-DMF mixtures improving purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm dihydrochloride salt formation .
  • Spectroscopy : Use 1H^1H-NMR to verify amine protonation (δ 8.5–9.5 ppm for NH3+_3^+) and FT-IR for N–H stretching (2500–2700 cm1^{-1}) .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for reactivity predictions .

Q. What stability protocols are advised for storing and handling this compound?

  • Methodology :

  • Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) for 6–12 months. Use HPLC to track degradation products (e.g., free amine or thiazole hydrolysis byproducts) .
  • Store in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology :

Dose-response profiling : Compare IC50_{50} values across assays (e.g., kinase inhibition vs. cell viability) to identify off-target effects .

Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways affected by the compound .

Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl instead of 4-methylphenyl) to correlate structure-activity relationships .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?

  • Methodology :

  • Phase I (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–9 to predict environmental persistence .
  • Phase II (Microcosm) : Expose soil/water systems to trace the compound’s biodegradation via LC-MS/MS and assess bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Phase III (Field) : Monitor metabolite formation in agricultural runoff using high-resolution mass spectrometry .

Q. How can researchers address discrepancies in reported solubility and bioavailability data?

  • Methodology :

  • Solvent screening : Test solubility in buffered solutions (PBS, pH 7.4) and biorelevant media (FaSSIF/FeSSIF) with sonication or co-solvents (DMSO ≤ 1%) .
  • Permeability assays : Use Caco-2 cell monolayers or PAMPA to differentiate passive diffusion vs. transporter-mediated uptake .
  • In silico modeling : Apply QSPR models to predict solubility based on molecular descriptors (e.g., polar surface area, H-bond donors) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 2
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

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